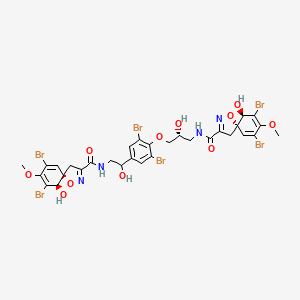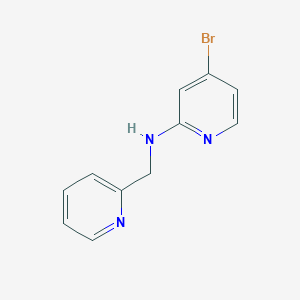
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound that features a bromine atom attached to a pyridine ring, with an additional pyridine ring connected via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 2-aminomethylpyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-bromopyridine is reacted with 2-aminomethylpyridine under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act on various biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methylene bridge and bromine atom can influence the binding affinity and specificity of the compound to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
- 4-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
- 4-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine
Uniqueness
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with other molecules compared to its chloro or fluoro analogs. This uniqueness makes it a valuable compound for specific applications where the bromine atom’s properties are advantageous.
Propriétés
Formule moléculaire |
C11H10BrN3 |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15) |
Clé InChI |
PLEDQVLMPQHQNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC2=NC=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


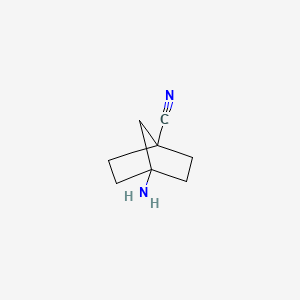
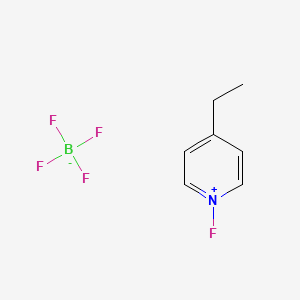
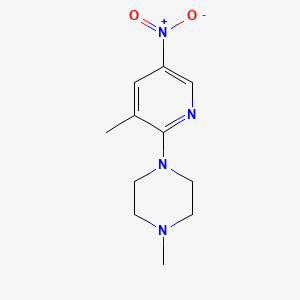
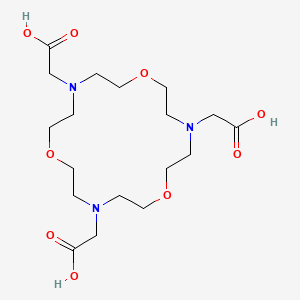
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
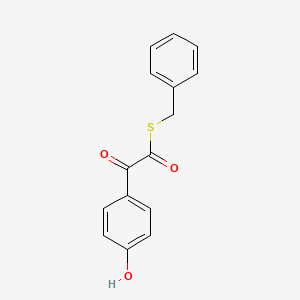
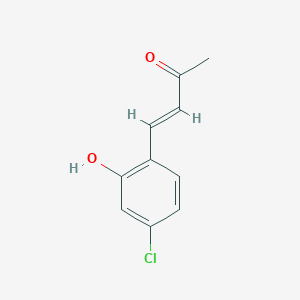
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
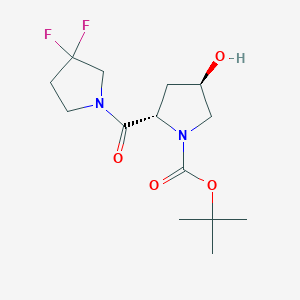
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

